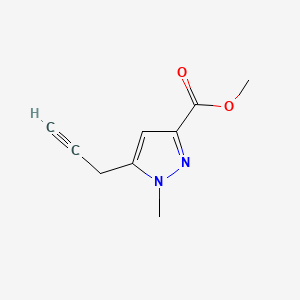
methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at position 5, and a carboxylate ester group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1-methyl-1H-pyrazole with propargyl bromide to introduce the prop-2-yn-1-yl group at position 5. This is followed by esterification of the resulting intermediate with methyl chloroformate to form the carboxylate ester group at position 3 .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling reaction temperature, solvent choice, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues in the active site .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate: Similar structure but with different substitution pattern.
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate: Similar structure but with carboxylate group at position 4.
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Similar structure but with carboxamide group instead of carboxylate.
Uniqueness
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl group at position 5 and the carboxylate ester group at position 3 differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
methyl 1-methyl-5-prop-2-ynylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-4-5-7-6-8(9(12)13-3)10-11(7)2/h1,6H,5H2,2-3H3 |
Clave InChI |
MLOGBIRPNPCXNU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(=O)OC)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



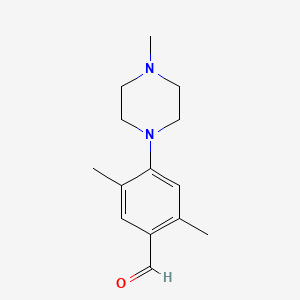
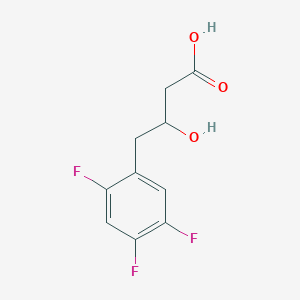
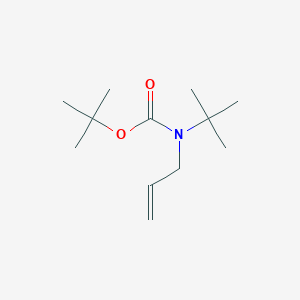
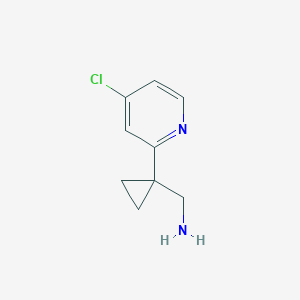
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
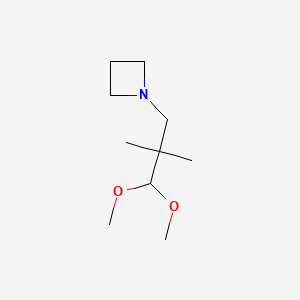
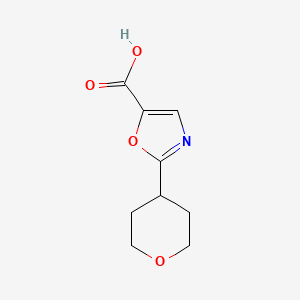
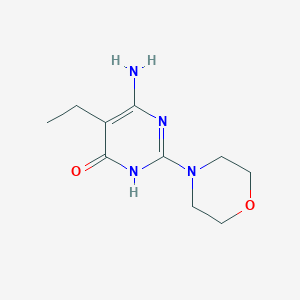


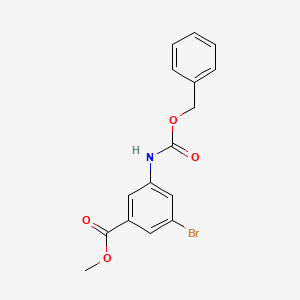
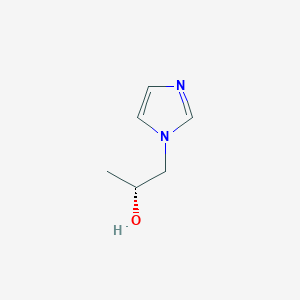
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
